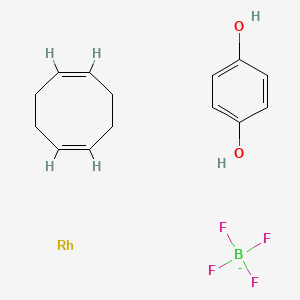

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

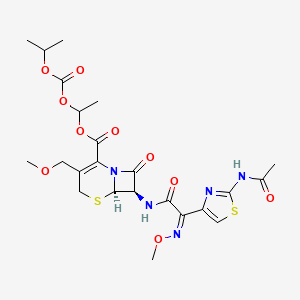

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known by its CAS Number 120967-70-6, is a chemical compound used in various applications . It is supplied by manufacturers such as Strem Chemicals, Inc .

Molecular Structure Analysis

The molecular formula of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is C14H18BF4O2Rh . The InChI representation isInChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6 (8)4-3-5;2-1 (3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;;; .

Scientific Research Applications

Hydrogenation and Isomerization Reactions

This compound is useful for hydrogenation and isomerization reactions. It acts as a catalyst that facilitates the addition of hydrogen (hydrogenation) or rearrangement of molecules (isomerization) in various chemical processes .

Precursor for Asymmetric Hydrogenations

It serves as a precursor for asymmetric hydrogenations, which are crucial in creating chiral molecules that are important in pharmaceuticals .

Synthesis of Cationic COD-Rhodium Complexes

The compound is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands. These complexes have significant applications in catalysis, particularly in facilitating reactions that form carbon-carbon bonds .

1,4-Conjugate Addition Reactions

It acts as a pre-catalyst for efficient 1,4-conjugate addition of arylboronic acids to enones. This type of reaction is valuable in the synthesis of various organic compounds .

Safety and Hazards

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during handling and storage .

Mechanism of Action

Target of Action

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .

Mode of Action

This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.

properties

IUPAC Name |

benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYAQCGFXPPHA-PHFPKPIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF4O2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)

![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)

![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)